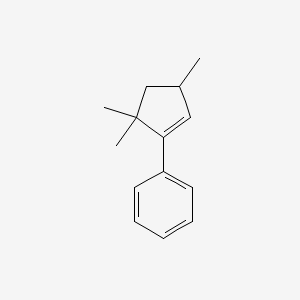![molecular formula C23H30N2O3 B14650421 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate CAS No. 54010-01-4](/img/structure/B14650421.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. Finally, esterification with nonanoic acid yields the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl nonanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl nonanoate
- 4-[(E)-(4-Octylphenyl)diazenyl]phenyl nonanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity profiles.
Eigenschaften
CAS-Nummer |
54010-01-4 |
|---|---|
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] nonanoate |
InChI |
InChI=1S/C23H30N2O3/c1-3-5-6-7-8-9-10-23(26)28-22-17-13-20(14-18-22)25-24-19-11-15-21(16-12-19)27-4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
TYQUYLTWSDGMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)




![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)




![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
